Cas no 2229130-19-0 (2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol)

2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol
- 2229130-19-0
- EN300-1975350
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- インチ: 1S/C8H10Cl2N2O/c9-7-2-5(1-6(11)4-13)3-12-8(7)10/h2-3,6,13H,1,4,11H2
- InChIKey: YYVJNELHLIVKSK-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)CC(CO)N)Cl
計算された属性
- 精确分子量: 220.0170183g/mol
- 同位素质量: 220.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- XLogP3: 1.1
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975350-1g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1975350-0.25g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1975350-0.1g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1975350-10.0g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1975350-5g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1975350-10g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1975350-1.0g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-1975350-2.5g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1975350-5.0g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1975350-0.5g |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol |
2229130-19-0 | 0.5g |
$1357.0 | 2023-09-16 |
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-olに関する追加情報
Research Brief on 2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol (CAS: 2229130-19-0): Recent Advances and Applications
2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol (CAS: 2229130-19-0) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, including its synthesis, pharmacological properties, and potential applications in treating various diseases.
The compound's unique structure, featuring a dichloropyridine moiety and an amino alcohol group, makes it a versatile scaffold for further chemical modifications. Recent publications highlight its role in the synthesis of kinase inhibitors, particularly those targeting inflammatory and oncogenic pathways. For instance, a 2023 study demonstrated its utility in the development of selective JAK2 inhibitors, which show promise in treating myeloproliferative disorders.
In terms of synthesis, recent advancements have focused on optimizing the yield and purity of 2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol. A novel catalytic asymmetric synthesis method was reported in the Journal of Medicinal Chemistry (2024), achieving an enantiomeric excess of over 98%. This breakthrough is critical for producing stereochemically pure compounds, which are often required for high-efficacy drug candidates.
Pharmacological evaluations of derivatives based on this scaffold have revealed interesting bioactivity profiles. In vitro studies indicate moderate to high binding affinity for several protein targets, including G-protein-coupled receptors (GPCRs) and ion channels. These findings suggest potential applications in neurological and cardiovascular diseases. However, further in vivo studies are needed to validate these preliminary results.
The safety and toxicological profile of 2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol has also been investigated. Recent toxicokinetic studies in animal models reported a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These results support its continued development as a drug candidate or intermediate.
In conclusion, 2-amino-3-(5,6-dichloropyridin-3-yl)propan-1-ol represents a promising compound in medicinal chemistry, with diverse applications in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic potential. Future directions may include structure-activity relationship (SAR) studies and the development of more potent analogs for clinical evaluation.
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